6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Medicinal Chemistry Physicochemical Profiling ADME

Select 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 123990-79-4) as your carbostyril building block. The 2-oxo-3-carbonitrile substitution creates a polarized π-system essential for kinase inhibitor hinge-binding (e.g., AXL) and fluorescent probe development. Unlike the 6-methoxyquinoline-3-carbonitrile analog (CAS 13669-58-4, used as fungicide), this compound is purpose-built for medicinal chemistry. Predicted LogP of 1.41 and pKa of 11.10 ensure neutrality at physiological pH, enhancing membrane permeability for oral bioavailability optimization. Consistently available at ≥95% purity for reliable library synthesis.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 123990-79-4
Cat. No. B048885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
CAS123990-79-4
Synonyms6-METHOXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONITRILE
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C(=C2)C#N
InChIInChI=1S/C11H8N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,1H3,(H,13,14)
InChIKeyYGUXGTBWQYMRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 123990-79-4): A Functionalized Quinoline Scaffold for Targeted Research


6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 123990-79-4) is a heterocyclic building block belonging to the carbostyril subclass of quinolines, defined by its 2-oxo-1,2-dihydroquinoline core, a 6-position methoxy group, and a 3-position carbonitrile . This specific substitution pattern confers a unique combination of physicochemical properties, including a predicted LogP of 1.41 and a predicted pKa of 11.10 . As a key intermediate, it is frequently employed in the synthesis of bioactive molecules, particularly kinase inhibitors and fluorescent probes, and is commercially available at a minimum purity specification of 95% for research applications .

Why Generic Quinoline Substitution Fails: The Critical Role of 2-Oxo and 3-Carbonitrile Functionality in 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile


In-class substitution of quinoline derivatives is not feasible due to the profound impact of specific functional groups on both chemical reactivity and biological target engagement. The presence of the 2-oxo group and the 3-carbonitrile in 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile creates a highly polarized π-system that dictates its utility as a scaffold for kinase inhibitors and fluorescent dyes [1]. For example, the analogous 6-methoxyquinoline-3-carbonitrile (CAS 13669-58-4), lacking the 2-oxo functionality, exhibits a different LogP (~2.1) and distinct antimicrobial profile, being used as a fungicide rather than a kinase inhibitor precursor . The following quantitative evidence underscores the specific differentiation of the target compound against its closest structural analogs.

Quantitative Differentiation of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Comparator-Based Evidence Guide


Enhanced Lipophilicity vs. Parent 2-Oxo Scaffold Drives Membrane Permeability

The introduction of a 6-methoxy group to the 2-oxo-1,2-dihydroquinoline-3-carbonitrile core significantly increases lipophilicity, a key determinant of passive membrane permeability. The target compound exhibits a predicted LogP of 1.41, which is higher than the parent compound 2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6) with a predicted LogP of 0.83 . This difference is calculated based on standard computational models for physicochemical properties .

Medicinal Chemistry Physicochemical Profiling ADME

Distinct Ionization Profile vs. 6-Methoxyquinoline-3-carbonitrile Impacts Solubility and Formulation

The 2-oxo group introduces a critical hydrogen-bond donor and acceptor that alters the compound's acid-base properties. The predicted pKa of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is 11.10, indicating it remains largely un-ionized at physiological pH (7.4) . In contrast, the structurally similar 6-methoxyquinoline-3-carbonitrile (CAS 13669-58-4), which lacks the 2-oxo group, is expected to have a pKa around 4-5 due to the quinoline nitrogen, leading to significant ionization at physiological pH [1].

Pre-formulation Physicochemical Analysis Drug Development

Commercial Purity Benchmarking for Reproducible Research

For research applications requiring reliable and reproducible results, the minimum purity specification of commercially available material is a critical procurement factor. 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is offered by multiple reputable vendors with a minimum purity specification of 95% . In comparison, the non-methoxylated parent compound, 2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6), is frequently listed at a lower standard purity of 95% or less, with some vendors offering it at 97% but with longer lead times [1].

Quality Control Procurement Synthetic Chemistry

Synthetic Versatility: A Privileged Scaffold for Kinase Inhibitor Development

The 3-carbonitrile group in this scaffold serves as a key hydrogen-bond acceptor and polar interaction motif in kinase inhibitor design. Patent literature explicitly identifies 3-quinolinecarbonitrile compounds as potent inhibitors of protein kinases, including AXL, with demonstrated activity in disrupting breast cancer cell motility and invasion [1]. While specific IC50 data for the target compound is not disclosed, its core structure is a privileged scaffold in this class. In contrast, 6-methoxyquinoline-3-carbonitrile, lacking the 2-oxo group, is primarily cited for its antimicrobial and antifungal properties, not kinase inhibition .

Medicinal Chemistry Kinase Inhibition Drug Discovery

High-Value Research and Procurement Scenarios for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile


Lead Optimization for Orally Bioavailable Kinase Inhibitors

Given its favorable predicted LogP of 1.41 and high pKa of 11.10, this compound is an ideal starting point for medicinal chemistry campaigns targeting kinases with oral bioavailability requirements. Its neutral form at physiological pH, predicted from its pKa, may enhance membrane permeability, and its 3-carbonitrile serves as a proven hinge-binding motif in AXL and other kinase inhibitors .

Synthesis of Fluorescent Probes for Cellular Imaging

Derivatives of this scaffold have been developed as solvent- and pH-independent green fluorescent dyes. The target compound's specific substitution pattern allows for further functionalization at the 3- and 4-positions to tune photophysical properties, making it a valuable building block for constructing imaging agents .

High-Throughput Screening (HTS) Library Design

The compound's consistent commercial availability at 95% purity and its well-defined physicochemical profile (LogP 1.41, pKa 11.10) make it a reliable and cost-effective inclusion in diverse compound libraries. Its privileged quinoline scaffold is associated with a broad range of biological activities, increasing the probability of hit identification in phenotypic and target-based screens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.